Dual MDM2/MDMX p53-Pocket Occlusion: Structural Evidence Supporting Selection of 6-Chloro-7-methyl Scaffold Over Simple 6-Chloroindole
The 6-chloro-7-methyl-1H-indole scaffold is the core structural motif of the dimeric small-molecule core in dual MDM2/MDMX antagonists RO-2443 and RO-5963. X-ray crystallographic studies of the hDMX–RO-2443 complex (PDB 3U15) demonstrate that the 6-chloro-7-methyl indole moiety binds into and occludes the p53 pocket of MDMX, while the chlorine and methyl substituents at C6 and C7 are essential for inducing the required dimerization of MDM2 and MDMX proteins [1]. In contrast, 6-chloroindole (lacking the 7-methyl group) does not appear in any reported dual MDM2/MDMX dimerization inhibitors, and 7-methylindole (lacking the 6-chloro group) fails to achieve the requisite binding affinity for both proteins [1]. The functional outcome of this structural engagement is p53 stabilization and activation of p53 signaling in cancer cells, leading to cell cycle arrest and apoptosis [1].
| Evidence Dimension | Structural basis for dual MDM2/MDMX p53-pocket occlusion |
|---|---|
| Target Compound Data | Core scaffold of RO-2443 and RO-5963; PDB 3U15 confirms binding to hDMX |
| Comparator Or Baseline | 6-chloroindole (CAS 17422-33-2) and 7-methylindole (CAS 933-67-5): Not reported in any dual MDM2/MDMX dimerization inhibitors |
| Quantified Difference | Qualitative: Only the 6-chloro-7-methyl substitution pattern induces MDM2/MDMX dimerization |
| Conditions | X-ray crystallography (PDB 3U15); biochemical and cellular p53 activation assays |
Why This Matters
Procurement of the 6-chloro-7-methyl scaffold is a prerequisite for replicating the specific protein–protein interaction disruption demonstrated in clinically relevant p53-activating compounds.
- [1] Graves, B.; Thompson, T.; Xia, M.; Janson, C.; Lukacs, C.; Deo, D.; Di Lello, P.; Fry, D.; Garvie, C.; Huang, K.S.; Gao, L.; Tovar, C.; Lovey, A.; Wanner, J.; Vassilev, L.T. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization. Proc. Natl. Acad. Sci. USA 2012, 109, 11788–11793. View Source
